4-Fluoronaphthalene-2-carboxylic acid
Overview
Description
4-Fluoronaphthalene-2-carboxylic acid is a chemical compound . It is used for pharmaceutical testing .
Chemical Reactions Analysis
Carboxylic acids, such as 4-Fluoronaphthalene-2-carboxylic acid, undergo various reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, which involve attack by a nucleophile .Scientific Research Applications
Enantioselective Sensing
4-Fluoronaphthalene-2-carboxylic acid derivatives play a role in enantioselective sensing. A study by Mei and Wolf (2004) explored a fluorosensor derived from 1,8-diacridylnaphthalene for sensing a variety of chiral carboxylic acids, including halogenated ones, with enantioselectivities up to 4.5 (Mei & Wolf, 2004). Similarly, Wolf, Liu, and Reinhardt (2006) developed an enantioselective fluorescence sensing assay for quantitative analysis of chiral carboxylic acids and amino acid derivatives, using a similar diacridylnaphthalene-derived fluorosensor (Wolf, Liu, & Reinhardt, 2006).
Chromatography and Analysis
4-Fluoronaphthalene-2-carboxylic acid and related compounds are also employed in chromatographic analysis. Gatti, Cavrini, Roveri, and colleagues (1992, 1996) used 2-bromoacetyl-6-methoxynaphthalene, a compound related to 4-fluoronaphthalene-2-carboxylic acid, as a fluorogenic labelling reagent for the high-performance liquid chromatography (HPLC) separation of biologically active carboxylic acids. This method proved useful for analyzing pharmaceutical formulations (Gatti et al., 1992; Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Biodegradation Pathways
Research by Cerniglia, Miller, Yang, and Freeman (1984) on the fungal metabolism of 1-fluoronaphthalene, a structurally related compound, provided insights into how a fluoro substituent affects metabolism, highlighting the role of such compounds in understanding biodegradation pathways (Cerniglia, Miller, Yang, & Freeman, 1984).
High-Performance Polymers
Xiao, Wang, Jin, Jian, and Peng (2003) explored the synthesis and characterization of a fluorinated phthalazinone monomer derived from compounds similar to 4-fluoronaphthalene-2-carboxylic acid. This research contributes to developing high-performance polymers with applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Coordination Polymer Synthesis
Research on coordination polymers, as seen in the work of Phukan and Baruah (2014), often involves compounds like 3-hydroxynaphthalene-2-carboxylic acid, which is structurally related to 4-fluoronaphthalene-2-carboxylic acid. These studies contribute to the field of materials science and coordination chemistry (Phukan & Baruah, 2014).
properties
IUPAC Name |
4-fluoronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXPXKWRJJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60778975 | |
Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthalene-2-carboxylic acid | |
CAS RN |
13772-61-7 | |
Record name | 4-Fluoro-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13772-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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